4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate
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Overview
Description
4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[221]heptanyl) carbamimidothioate is a complex organic compound with a unique structure that combines a sulfonic acid group and a bicyclic heptane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with a bicyclic heptane derivative under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonic acid group to a sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Sulfonamide, sulfonate esters, and thiol derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The bicyclic heptane moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one: Known for its use in sunscreen formulations due to its UV-absorbing properties.
4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol: Studied for its potential as a fragrance ingredient and its biological activities.
Uniqueness
4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate is unique due to its combination of a sulfonic acid group and a bicyclic heptane structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
6267-49-8 |
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Molecular Formula |
C18H28N2O3S2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate |
InChI |
InChI=1S/C11H20N2S.C7H8O3S/c1-10(2)7-4-5-11(10,3)8(6-7)14-9(12)13;1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,4-6H2,1-3H3,(H3,12,13);2-5H,1H3,(H,8,9,10) |
InChI Key |
KCFCMMLCGGDCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2CCC1(C(C2)SC(=N)N)C)C |
Origin of Product |
United States |
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